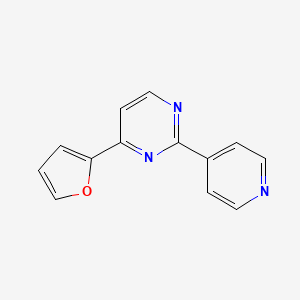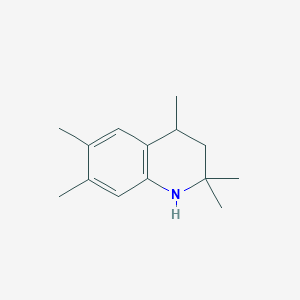
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline (PMTHQ) is a synthetic molecule used in scientific research. It is a member of the quinoline family, which is a class of heterocyclic compounds. PMTHQ is a versatile molecule with a wide range of applications in the laboratory, including in the synthesis of drugs and other compounds, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Dual reactivity of an intermediate cation formed in the photolysis of dihydroquinolines in methanol
The research investigates the photolysis of dihydroquinolines, specifically focusing on 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline. The findings revealed that photolysis in methanolic alkali led to the formation of 4-methoxy and 4-hydroxy derivatives due to the dual reactivity of an intermediate cation. This cation exists in two resonance structures: carbocationic and ortho-quinomethaneiminium species. The study provides insights into the complex photolytic behavior of this compound (Nekipelova, Kurkovskaya, & Levina, 2002).
Asymmetric Transfer Hydrogenation
pH-regulated asymmetric transfer hydrogenation of quinolines in water
This study emphasizes the importance of 1,2,3,4-tetrahydroquinolines, which include the 2,2,4,6,7-Pentamethyl variant, in the pharmaceutical and agrochemical industries due to their presence in bioactive alkaloids and their necessity in the synthesis of pharmaceuticals and agrochemicals. The research showcases the application of these compounds in the production of optically pure tetrahydroquinolines, highlighting their significant role in medicinal chemistry (Wang et al., 2009).
NF-κB Inhibition and Cytotoxicity
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents
This research identifies 1,2,3,4-tetrahydroquinolines as potent inhibitors of LPS-induced NF-κB transcriptional activity and explores their cytotoxicity against various human cancer cell lines. It underlines the therapeutic potential of these compounds, including the 2,2,4,6,7-Pentamethyl variant, in cancer treatment and the modulation of inflammatory responses (Jo et al., 2016).
Synthesis and Application in Medicinal Chemistry
Advances in the synthesis and application of 1,2,3,4-tetrahydroquinoline derivatives
This paper reviews the synthesis methods and applications of 1,2,3,4-tetrahydroquinoline derivatives, including those with the 2,2,4,6,7-Pentamethyl structure. It highlights the use of these derivatives as intermediates in cardiovascular drugs and dyes, showcasing their broad application in medicinal chemistry and other industries (Guobao, 2012).
Propriétés
IUPAC Name |
2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQUVAZTCEITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

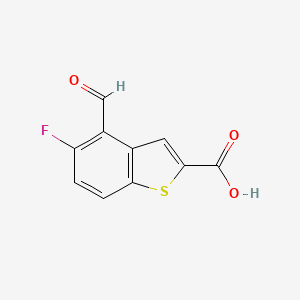
![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)
![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)

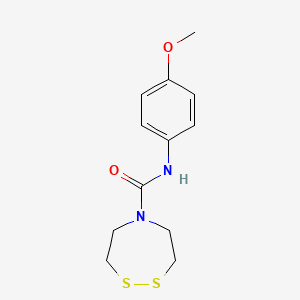
![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)
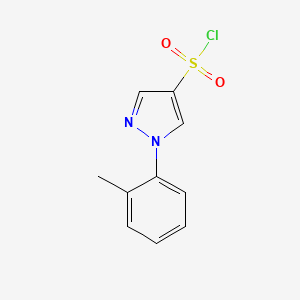

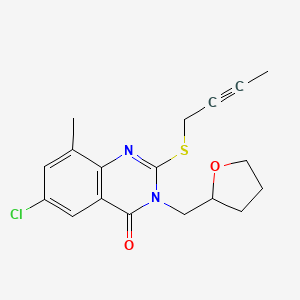

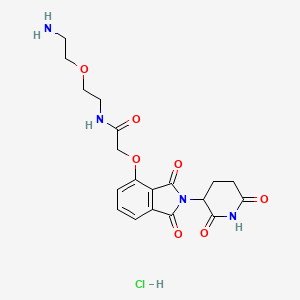
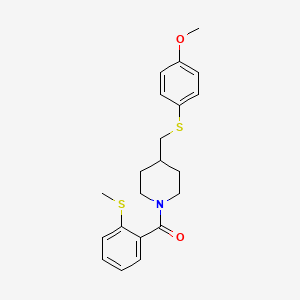
methanethione](/img/structure/B2833872.png)
